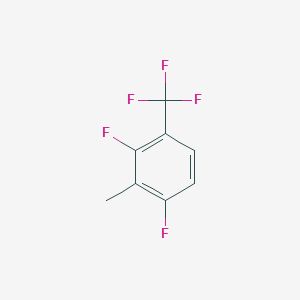
2,6-Difluoro-3-(trifluomethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-(trifluomethyl)toluene, also known as 2,6-Difluorotoluene, is an organic compound with the molecular formula C7H5F3. It is a colorless, volatile liquid with a strong odor and is used as a solvent in organic synthesis. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 2,6-Difluorotoluene is an important intermediate in the synthesis of many compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
作用机制
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It has a low boiling point and is soluble in most organic solvents. It is a strong base, which means it can react with acids to form salts. It is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is a volatile, colorless liquid with a strong odor. It is a strong base and can react with acids to form salts. In addition, it is a strong nucleophile and can react with electrophiles to form new compounds. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol.
实验室实验的优点和局限性
2,6-Difluoro-3-(trifluomethyl)toluenetoluene has several advantages and limitations when used in laboratory experiments. It is a volatile liquid with a low boiling point, making it easy to handle and store. It is also soluble in most organic solvents, making it easy to use in a variety of experiments. Additionally, it is a strong base and a strong nucleophile, making it a useful reagent in organic synthesis. On the other hand, it is a volatile liquid and can be hazardous if not handled properly. It is also flammable and should be stored in a cool, dry place away from heat and open flames.
未来方向
In the future, 2,6-Difluoro-3-(trifluomethyl)toluenetoluene could be used in the synthesis of new compounds with unique properties. It could also be used as a reagent in the synthesis of agrochemicals and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts, such as those used in the synthesis of organic compounds. Finally, it could be used to study the structure and reactivity of organic compounds.
合成方法
2,6-Difluoro-3-(trifluomethyl)toluenetoluene can be synthesized by the reaction of trifluoromethyl iodide with toluene in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C. The yield of the reaction is typically in the range of 80-90%.
科学研究应用
2,6-Difluoro-3-(trifluomethyl)toluenetoluene is widely used in scientific research for its unique properties. It has been used in the synthesis of a variety of compounds, including 2,6-difluorobenzoic acid, 2,6-difluorobenzaldehyde, and 2,6-difluorobenzyl alcohol. It has also been used as a solvent in organic synthesis and as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
属性
IUPAC Name |
1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJFRYZDOJFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

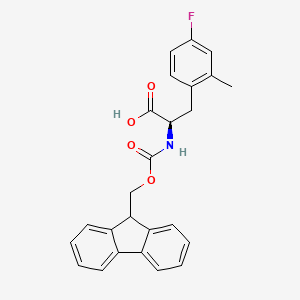
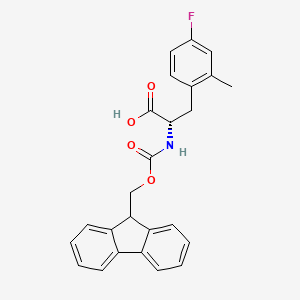
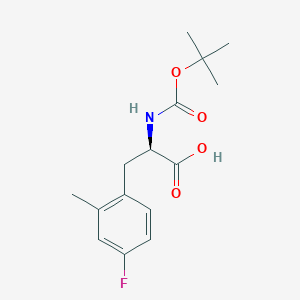

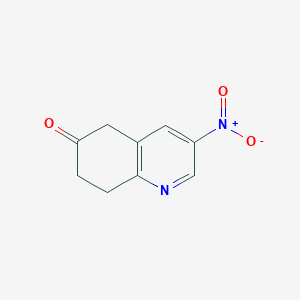
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
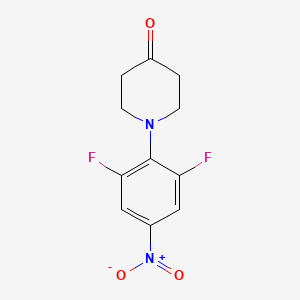
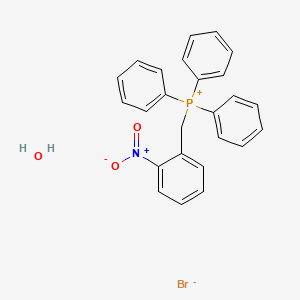
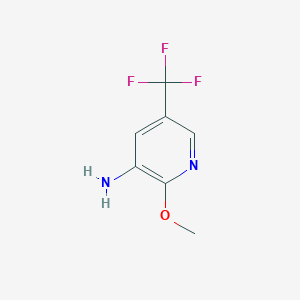
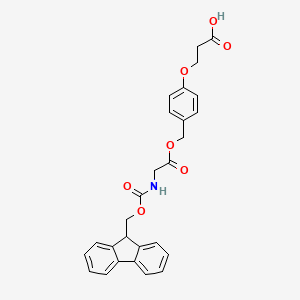
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

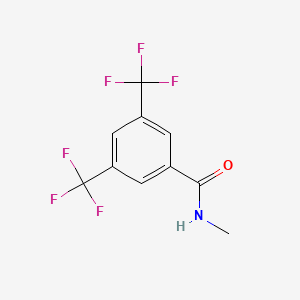
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)